molecular formula C11H13F2NS B13744742 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

Cat. No.: B13744742
M. Wt: 229.29 g/mol
InChI Key: JFAOMPLYDBKHRJ-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is a pyrrolidine derivative featuring a thioether (sulfanyl) group bridging the pyrrolidine nitrogen and a 2,4-difluorophenyl aromatic ring. The compound’s molecular formula is C₁₁H₁₂F₂NS, with a molecular weight of 235.28 g/mol. The thioether linkage provides moderate lipophilicity, while the pyrrolidine ring offers conformational flexibility.

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

3-[(2,4-difluorophenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C11H13F2NS/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2

InChI Key

JFAOMPLYDBKHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CSC2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo several types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and the difluorophenyl group contribute to the compound’s binding affinity and selectivity towards these targets. The sulfanylmethyl group can undergo metabolic transformations, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogs with Varying Sulfur Oxidation States

Sulfur-containing pyrrolidine derivatives differ significantly based on sulfur oxidation states (sulfanyl, sulfinyl, sulfonyl):

Table 1: Sulfur Oxidation State Comparison
Compound Name Sulfur Group Oxidation State Molecular Formula Key Properties Reference
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine Thioether -2 C₁₁H₁₂F₂NS Moderate lipophilicity, flexible linker Target
1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine Sulfonyl +6 C₁₂H₁₇NO₂S High polarity, reduced membrane permeability
3-(4-Methylphenylsulfinyl)-1-benzofuran derivative Sulfinyl +4 C₁₅H₁₄O₂S Intermediate polarity, chiral center formation
  • Sulfonyl derivatives (e.g., ) are more polar due to the electron-withdrawing nature of the sulfonyl group, which may limit bioavailability. Sulfinyl (Sulfoxide): Sulfinyl groups introduce chirality (as seen in ), which can influence stereoselective interactions in drug-receptor binding.

Aromatic Substituent Variations

The electronic and steric effects of aromatic substituents critically impact compound behavior:

Table 2: Aromatic Substituent Comparison
Compound Name Aromatic Substituents Electronic Effects Potential Applications Reference
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine 2,4-Difluoro Strong electron-withdrawing Enhanced metabolic stability Target
1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine 3-Methyl Electron-donating Increased steric hindrance
3-(4-Methylphenylsulfinyl)-1-benzofuran derivative 4-Methyl Mild electron-donating Tuning of π-π stacking interactions
  • Key Insights: Fluorine Substituents: The 2,4-difluorophenyl group in the target compound enhances metabolic stability by resisting oxidative degradation, a common advantage in medicinal chemistry .

Linker Group Variations

The spacer between the pyrrolidine and aromatic ring affects conformational flexibility:

Table 3: Linker Group Comparison
Compound Name Linker Group Flexibility Example Application Reference
3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine -CH₂-S- Moderate Drug candidates targeting CNS Target
1-(1-Oxo-7,10-hexadecadienyl)pyrrolidine Aliphatic chain High Natural product derivatives (e.g., plant lipids)
1-((1,2,3,6-Tetrahydro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine Rigid bicyclic linker Low Enzyme inhibitors
  • Key Insights :
    • Methylene (-CH₂-) Linkers : The target compound’s methylene spacer balances flexibility and rigidity, enabling adaptable binding modes.
    • Aliphatic Chains : Long chains (e.g., ) increase lipophilicity, as seen in plant-derived pyrrolidine esters, but may reduce target specificity.

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